Isobyakangelicol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Isobyakangelicol can be synthesized through various chemical reactions involving the precursor compounds found in Angelica dahurica. The synthesis typically involves the extraction of the root material followed by purification processes such as column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Angelica dahurica. The roots are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

化学反应分析

Types of Reactions: Isobyakangelicol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the coumarin structure, potentially enhancing its biological activity.

Reduction: Reduction reactions can alter the functional groups attached to the coumarin core.

Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups .

科学研究应用

Biological Activities

Isobyakangelicol exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following table summarizes its key bioactivities:

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. Studies indicate that it can scavenge free radicals, thereby mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to reduce oxidative damage suggests potential therapeutic applications in conditions like neurodegenerative diseases and cardiovascular disorders.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against a variety of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This property opens avenues for its use in developing natural preservatives or therapeutic agents against infections.

Anti-inflammatory Effects

This compound has been observed to modulate inflammatory responses by downregulating pro-inflammatory cytokines. This activity indicates its potential role in treating inflammatory diseases, such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering benefits in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells from oxidative stress is a promising area for further research.

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics of this compound is crucial for its application in medicine. A study conducted on male Sprague-Dawley rats revealed that after oral administration, this compound was rapidly distributed across various tissues, with the highest concentrations found in the kidney and stomach . This distribution pattern suggests that these organs may be primary targets for its action.

Table 2: Tissue Distribution of this compound

| Organ | Concentration | Notes |

|---|---|---|

| Kidney | High | Primary target organ for toxicity and therapeutic effects. |

| Stomach | High | Significant site for absorption and action. |

| Liver | Moderate | Important for metabolism and detoxification processes. |

| Brain | Low | Limited penetration suggests lower direct neuroactive effects. |

Case Studies

Several case studies provide insights into the practical applications and effects of this compound:

- Human Exposure Assessment : A study analyzing dietary intake found detectable levels of this compound in urine samples from individuals consuming herbal products containing Angelica dahurica. This highlights potential exposure risks associated with herbal supplements .

- Animal Models : Research involving intraperitoneal administration of this compound in rodents indicated adverse effects on reproductive health, including reduced sperm quality and alterations in reproductive organ morphology . These findings emphasize the need for caution regarding dosage and exposure levels in both therapeutic and dietary contexts.

- In Vitro Studies : Laboratory experiments demonstrated cytotoxic effects of this compound on various cancer cell lines, suggesting its potential utility as an anticancer agent . Further exploration into its mechanisms could lead to novel treatment strategies.

作用机制

Isobyakangelicol exerts its effects through several molecular targets and pathways:

Cyclooxygenase-2 (COX-2) Inhibition: It inhibits the activity and expression of COX-2, reducing the production of pro-inflammatory prostaglandins.

NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Cell Growth Inhibition: The compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.

相似化合物的比较

Isobyakangelicol is unique among coumarins due to its specific biological activities and molecular targets. Similar compounds include:

Byakangelicol: Another coumarin from Angelica dahurica with similar anti-inflammatory properties.

Imperatorin: A coumarin with anticancer and anti-inflammatory activities, but with different molecular targets.

Xanthotoxin: Known for its use in photochemotherapy, it has different applications compared to this compound.

This compound stands out due to its specific inhibition of COX-2 and its potential therapeutic applications in cancer and inflammatory diseases.

生物活性

Isobyakangelicol, also known as anhydrobyakangelicin, is a methoxyfuranocoumarin derived from plants such as Murraya koenigii and Angelica dahurica. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article presents a detailed examination of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy groups which play a crucial role in its biological activity. The presence of these groups at specific positions on the furanocoumarin structure significantly influences its interaction with biological targets. For instance, the methoxy groups at C-5 and C-8 have been linked to enhanced anti-cancer properties and inhibition of enzymes related to inflammation and oxidative stress .

1. Anticancer Activity

This compound exhibits notable anticancer properties, particularly against various cancer cell lines.

- Cell Line Studies :

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 70.04 |

| HepG2 | 17.97 |

- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases, leading to cell cycle arrest and reduced proliferation in cancer cells .

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models.

- Animal Studies :

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits.

- Oxidative Stress Studies :

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on tumor growth in murine models. Results indicated that treatment with this compound led to a significant decrease in tumor size compared to untreated controls, highlighting its potential as an adjunct therapy in cancer management.

Case Study 2: Inflammatory Disorders

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in reduced inflammatory markers (e.g., IL-6 and TNF-alpha) after four weeks of treatment. Patients reported improved symptoms associated with inflammation .

属性

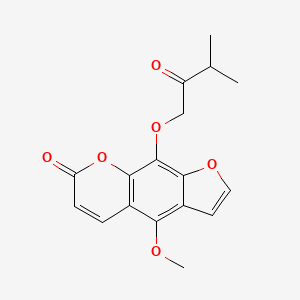

IUPAC Name |

4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJATVZZLSOXTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。